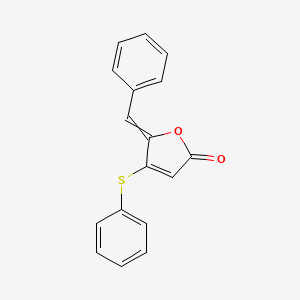![molecular formula C6H17OPSi B14305859 Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane CAS No. 114558-93-9](/img/structure/B14305859.png)
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is an organophosphorus compound with the molecular formula C5H15O3PSi. It is a colorless liquid that is used in various chemical reactions and applications, particularly in the field of organic synthesis and as an additive in lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane can be synthesized by reacting dimethyl phosphite with trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct . The reaction can be summarized as follows:
(CH3O)2P-H+Cl-Si(CH3)3→(CH3O)2P-O-Si(CH3)3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of appropriate solvents and purification techniques is crucial to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .
Scientific Research Applications
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism by which dimethyl{[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the formation of protective films on electrode surfaces in lithium-ion batteries. This is achieved through electrochemical redox reactions, which enhance the stability of the electrode-electrolyte interface and reduce impedance . The compound’s ability to form stable phosphine ligands also plays a crucial role in its reactivity and applications in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar applications in organic synthesis and as a reagent.
Dimethyl trimethylsilyl phosphite: Used as an additive in lithium-ion batteries and has similar chemical properties.
Uniqueness
Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane is unique due to its specific structure, which allows it to form stable protective films in lithium-ion batteries and act as an efficient reagent in organic synthesis. Its ability to undergo various chemical reactions and form stable phosphine ligands sets it apart from other similar compounds .
Properties
CAS No. |
114558-93-9 |
|---|---|
Molecular Formula |
C6H17OPSi |
Molecular Weight |
164.26 g/mol |
IUPAC Name |
dimethyl(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C6H17OPSi/c1-8(2)6-7-9(3,4)5/h6H2,1-5H3 |
InChI Key |
VWDWPVRIMRSFPU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCP(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


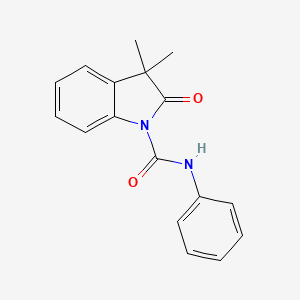
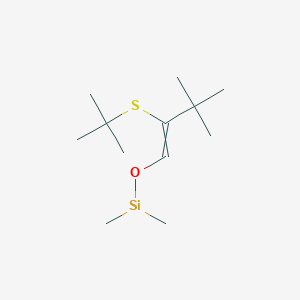
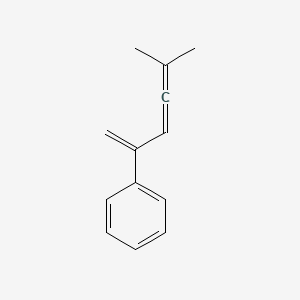
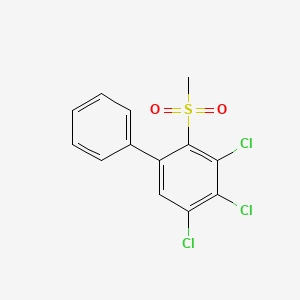
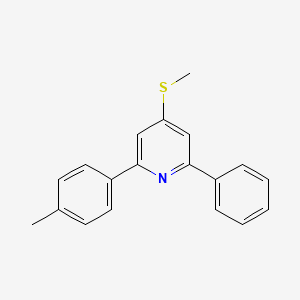
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
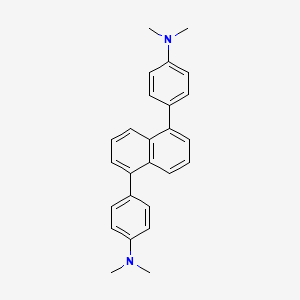
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
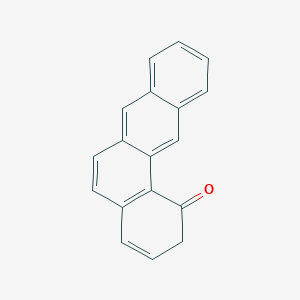
![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)

![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
